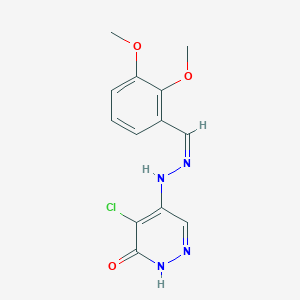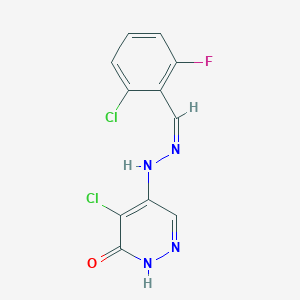
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (ADAC) is a synthetic compound that belongs to the anthraquinone family. It has been extensively studied in recent years due to its potential applications in various fields of scientific research. ADAC has been found to possess antioxidant, anti-inflammatory, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is not fully understood. However, it has been proposed that 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects by modulating various signaling pathways and enzymes. 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been found to possess several biochemical and physiological effects. It has been found to reduce oxidative stress and prevent cellular damage by scavenging free radicals and increasing the activity of antioxidant enzymes. 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has also been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Moreover, 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Moreover, it has been extensively studied for its potential applications in various fields of scientific research. However, 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in various diseases, such as neurodegenerative diseases, cardiovascular diseases, and diabetes. Moreover, future studies can focus on optimizing the synthesis method of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves the reaction of 1,4-dihydroxyanthraquinone with glycine in the presence of a catalyst. The resulting product is then oxidized to form 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. This method has been optimized and modified by several researchers to improve the yield and purity of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has also been studied for its anti-inflammatory properties, which can help in reducing inflammation and pain. Moreover, 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been found to possess anticancer properties, which can help in inhibiting the growth and proliferation of cancer cells.
Propriétés
Nom du produit |
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |
|---|---|
Formule moléculaire |
C15H9NO5 |
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H9NO5/c16-12-8(15(20)21)5-9(17)10-11(12)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2,(H,20,21) |
Clé InChI |
MQFPVUCMBCTZAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)
![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)
![N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B255855.png)

![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)